molecular formula C26H30O14 B14863325 9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one

9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one

Cat. No.: B14863325
M. Wt: 566.5 g/mol
InChI Key: JGPDLRFXYMNFSG-REBXSFTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cassiaside B typically involves extraction from the seeds of Cassia obtusifolia. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using chromatographic techniques to isolate Cassiaside B .

Industrial Production Methods: Industrial production of Cassiaside B follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure high purity and yield of Cassiaside B .

Chemical Reactions Analysis

Types of Reactions: Cassiaside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Cassiaside B .

Mechanism of Action

The mechanism of action of Cassiaside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. For example, Cassiaside B can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Cassiaside B is unique among naphthopyranone glycosides due to its specific structural features and pharmacological properties. Similar compounds include:

Compared to these compounds, Cassiaside B has a broader spectrum of biological activities and a unique mechanism of action that makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one

InChI

InChI=1S/C26H30O14/c1-10-3-11-4-12-5-13(35-2)6-14(16(12)19(29)17(11)23(33)38-10)39-24-21(31)20(30)18(28)15(40-24)7-36-25-22(32)26(34,8-27)9-37-25/h3-6,15,18,20-22,24-25,27-32,34H,7-9H2,1-2H3/t15-,18-,20+,21-,22+,24-,25-,26-/m1/s1

InChI Key

JGPDLRFXYMNFSG-REBXSFTJSA-N

Isomeric SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC

Origin of Product

United States

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